3-(2,4-Dichlorophenoxy)butan-2-one
Description
3-(2,4-Dichlorophenoxy)butan-2-one (CAS: 30343-34-1) is a chlorinated aromatic ketone with the molecular formula C₁₀H₉Cl₂O₂. It features a 2,4-dichlorophenoxy group attached to the third carbon of a butan-2-one backbone. This compound is commercially available through multiple suppliers and is often utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its reactive ketone group and electron-withdrawing chlorine substituents . Its InChIKey (CIJAAXYQLAJGGN-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from simpler aromatic ketones.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJAAXYQLAJGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)butan-2-one typically involves the reaction of 2,4-dichlorophenol with butanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of butanone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxybutanoic acid.
Reduction: Formation of 3-(2,4-dichlorophenoxy)butan-2-ol.
Substitution: Formation of various substituted phenoxybutanones depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)butan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)butan-2-one involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors and interfering with gene expression and cell division pathways.
Comparison with Similar Compounds
Structural Differences and Electronic Effects
- Chlorination Impact: The dichloro substituents on the phenoxy group in this compound enhance its electron-withdrawing nature compared to non-chlorinated analogs like 4-Phenyl-2-butanone. This increases its stability and lipophilicity, favoring membrane penetration in biological systems .
- Backbone Variation: Replacing the butanone backbone with a propanoic acid group (as in 3-(2,4-Dichlorophenoxy)propanoic acid) introduces acidity, making the latter more water-soluble and directly bioactive as a herbicide .
Crystallographic Studies
- A structurally related compound, 3-(2,4-Dichlorophenoxy)-1-(4-methoxy-benzyl)-4-(4-nitrophenyl)azetidin-2-one, was characterized using SHELX programs, highlighting the utility of crystallography in understanding steric and electronic interactions in chlorinated aromatics .
Commercial Availability
- This compound is supplied by at least five vendors, indicating its industrial relevance.
Biological Activity
3-(2,4-Dichlorophenoxy)butan-2-one, a compound with the CAS number 30343-34-1, is part of a class of chemicals known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a butanone backbone substituted with a 2,4-dichlorophenoxy group. This structural configuration is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors such as the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification and cell proliferation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Antitumor Effects : Preliminary findings suggest potential anticancer activity through apoptosis induction in cancer cell lines.
- Endocrine Disruption : Evidence points to its capability to disrupt endocrine functions by mimicking or antagonizing hormone actions.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antitumor | Induces apoptosis in HeLa cells | |
| Endocrine Disruption | Alters estrogen receptor activity |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong potential as an antimicrobial agent.
Case Study: Antitumor Activity
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on breast cancer cell lines. Results showed that treatment with 100 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, suggesting significant antitumor potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
